2-甲氧基-6-甲基-4-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

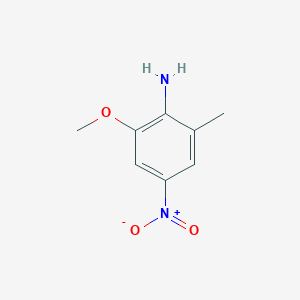

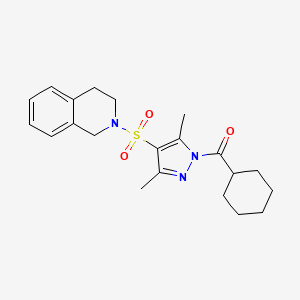

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to an aniline ring

科学研究应用

2-Methoxy-6-methyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of photorefractive polymers and other advanced materials.

作用机制

Target of Action

2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound Similar compounds, such as 2-methoxy-4-nitroaniline, have been used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .

Mode of Action

It’s known that aromatic compounds like this are valuable for nonlinear optical (nlo) applications due to their delocalized pi-electron cloud . This allows them to interact with applied electromagnetic fields in various materials to generate new electromagnetic fields altered in frequency, phase, amplitude, or other physical properties .

Biochemical Pathways

It’s known that the metabolism of 2-methoxy-4-nitroaniline, a similar compound, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy mna in certain animals .

Pharmacokinetics

It’s known that 2-methoxy-4-nitroaniline is an important inducer of cyp1a2 owing to its small molecular size . This suggests that it may have significant bioavailability and could potentially influence the metabolism of other compounds.

Result of Action

It’s known that 2-methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ete), a semi-synthetic estrogen that is widely used in oral contraceptives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-6-methyl-4-nitroaniline. For instance, it’s known that 2-methoxy-4-nitroaniline is released when sunlight interacts with yellow tattoo pigments . This suggests that light exposure could potentially influence the action of 2-Methoxy-6-methyl-4-nitroaniline.

生化分析

Biochemical Properties

2-Methoxy-6-methyl-4-nitroaniline participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Cellular Effects

The toxicity of 2-Methoxy-6-methyl-4-nitroaniline has not been extensively studied, but it is known to undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system . Additionally, 2-Methoxy-6-methyl-4-nitroaniline may cause skin and eye irritation .

Molecular Mechanism

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Temporal Effects in Laboratory Settings

The pharmacokinetic profile of 2-Methoxy-6-methyl-4-nitroaniline suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Dosage Effects in Animal Models

In a reproductive toxicity study, timed-mated female Harlan Sprague Dawley rats were exposed to 0–10,000 ppm 2-Methoxy-6-methyl-4-nitroaniline by dosed feed from gestation day 6 through postnatal day (PND) 21 . Decreases in mean litter weights were observed at 5000 ppm 2-Methoxy-6-methyl-4-nitroaniline, compared to control, beginning at PND1 .

Metabolic Pathways

The metabolism of 2-Methoxy-6-methyl-4-nitroaniline occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . Major metabolites detected were sulfate and glucuronide conjugates of 6-hydroxy MNA .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-4-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methoxy-6-methylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group into the aromatic ring.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 2-Methoxy-6-methyl-4-nitroaniline.

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-6-methyl-4-nitroaniline may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products.

化学反应分析

2-Methoxy-6-methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Reduction: 2-Methoxy-6-methyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 2-Methoxy-6-methyl-4-nitrobenzoic acid.

相似化合物的比较

2-Methoxy-6-methyl-4-nitroaniline can be compared with other similar compounds such as:

2-Methoxy-4-nitroaniline: Lacks the methyl group, leading to different reactivity and applications.

4-Methoxy-2-nitroaniline: Has the methoxy and nitro groups in different positions, affecting its chemical properties.

2-Methyl-4-nitroaniline: Lacks the methoxy group, resulting in different chemical behavior.

The uniqueness of 2-Methoxy-6-methyl-4-nitroaniline lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

属性

IUPAC Name |

2-methoxy-6-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOOYMMFCGHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

![(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2389590.png)

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)

![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)